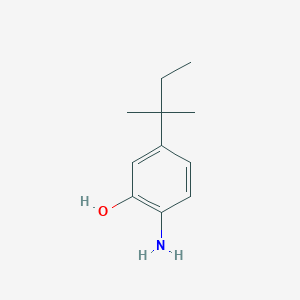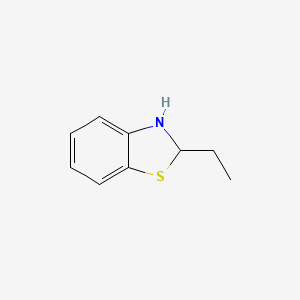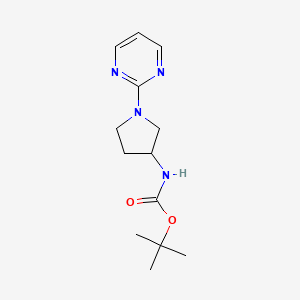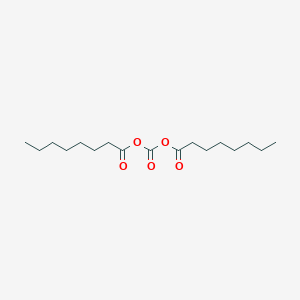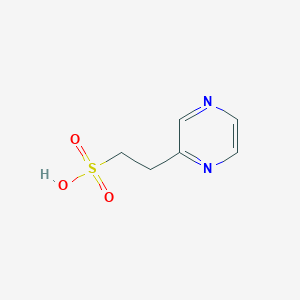
2-(Pyrazin-2-yl)ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrazin-2-yl)ethane-1-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid typically involves the reaction of pyrazine with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The industrial methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The pyrazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides or other reduced forms.
Scientific Research Applications
2-(Pyrazin-2-yl)ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethane-1-sulfonic acid: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-(Pyrazin-2-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonic acid group.
Uniqueness
2-(Pyrazin-2-yl)ethane-1-sulfonic acid is unique due to its specific combination of a pyrazine ring and a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
781571-86-6 |
|---|---|
Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-pyrazin-2-ylethanesulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c9-12(10,11)4-1-6-5-7-2-3-8-6/h2-3,5H,1,4H2,(H,9,10,11) |
InChI Key |
BOGYORXULMAHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



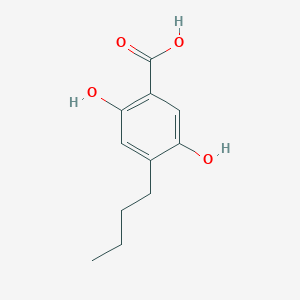
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)

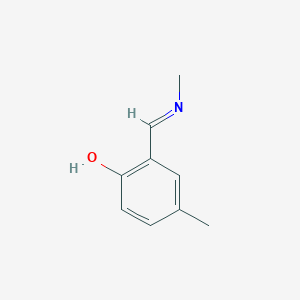
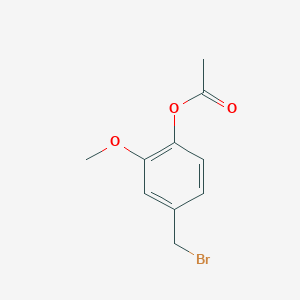
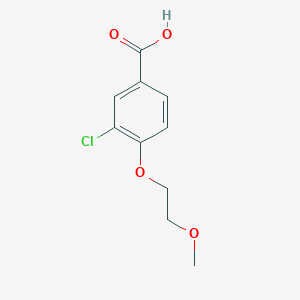

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
